4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine
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Overview
Description
4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methyl group, and a trifluoromethyl group attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the pyrazole intermediate.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The chlorophenyl group may contribute to binding specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-1H-pyrazole
- 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazole
- 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-3H-pyrazole
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is unique due to the presence of the imine group, which can participate in additional chemical reactions and interactions. This structural feature may enhance its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3/c1-18-10(16)8(9(17-18)11(13,14)15)6-2-4-7(12)5-3-6/h2-5H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZHBCAFWLDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651681 |
Source
|
Record name | 4-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63156-78-5 |
Source
|
Record name | 4-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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